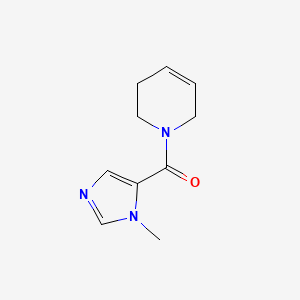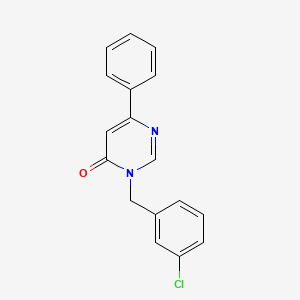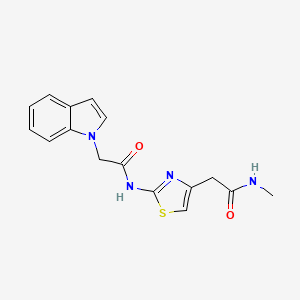![molecular formula C14H17NO3 B2514733 N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide CAS No. 2097888-23-6](/img/structure/B2514733.png)
N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide" has been the subject of various studies. One such study synthesized N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate. The compound was characterized using IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis .
Synthesis Analysis
Another study focused on the synthesis and structural characterization of N-(dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative. The compound was synthesized and characterized using NMR and FT-IR spectroscopic techniques. The molecular structure was further characterized by single crystal X-ray diffraction method. The study also evaluated the compound for its in-vitro antibacterial and antifungal activity .
Molecular Structure Analysis
The molecular structure of the compound N-(dibenzylcarbamothioyl)-3-methylbutanamide was characterized by single crystal X-ray diffraction method, providing detailed crystal data and intermolecular contacts. Hirshfeld surface analysis revealed the occurrence of S···H, O···H, and H···H contacts, which play an important role in the crystal packing stabilization of the thiourea derivative compound .
Chemical Reactions Analysis
The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide involved specific chemical reactions between 4,4,4-trifluorobutanoic acid and 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate .
Physical and Chemical Properties Analysis
The compound N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized using IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis, providing insights into its physical and chemical properties . Additionally, the compound N-(dibenzylcarbamothioyl)-3-methylbutanamide was evaluated for its in-vitro antibacterial and antifungal activity, shedding light on its biological properties .
N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide
N-(Dibenzylcarbamothioyl)-3-methylbutanamide: Crystal structure, Hirshfeld surfaces and antimicrobial activity
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds with structural similarities to N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide focuses on their synthesis and structural analysis. For instance, studies have detailed the synthesis of novel compounds with potential antifungal activities, exploring their crystal structures and biological efficacy. The synthesis of racemic compounds with detailed crystallographic analysis provides insights into molecular interactions and stability, which are crucial for designing compounds with desired physical and biological properties (Xue Si, 2009).
Polymer Science
In polymer science, research on N-propargylamides, which share functional group similarities with the targeted compound, has led to the development of polymers with specific helical conformations. These studies highlight the potential of using such compounds in creating materials with predefined molecular architectures, which could be pivotal in developing new materials for various applications (J. Tabei et al., 2003).
Antimicrobial Activity
Compounds structurally related to N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide have been synthesized and analyzed for their antimicrobial properties. For example, the study of thiourea derivatives revealed their potential in combating bacterial and fungal infections, highlighting the therapeutic applications of such molecules (I. Gumus et al., 2017).
Organic Synthesis
In organic synthesis, the creation of key intermediates for pharmaceutical compounds involves the use of related butanamide structures. These intermediates are crucial for the synthesis of more complex molecules with potential therapeutic applications (T. Fleck et al., 2003).
Material Chemistry
Material chemistry research has examined the conversion of organic molecules on catalyst surfaces, exploring their potential in creating valuable chemicals and fuels from biomass-derived compounds. This includes the study of furfural and aldehyde conversion over palladium catalysts, indicating the relevance of such research in sustainable chemistry and energy production (Surapas Sitthisa et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(2)7-14(16)15-8-12-3-4-13(18-12)11-5-6-17-9-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDCTCIVXNNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)


![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)



![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)